molecular formula C22H24N2O6 B11005299 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,4-dimethoxyphenyl)acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,4-dimethoxyphenyl)acetamide

Numéro de catalogue: B11005299
Poids moléculaire: 412.4 g/mol
Clé InChI: BUHBQGUGECIDTK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic small molecule featuring a benzazepine core fused with an acetamide moiety. The compound is characterized by methoxy substitutions at positions 7, 8 (benzazepine ring) and 2, 4 (phenylacetamide group), which likely influence its electronic properties, solubility, and intermolecular interactions.

Propriétés

Formule moléculaire

C22H24N2O6

Poids moléculaire

412.4 g/mol

Nom IUPAC

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C22H24N2O6/c1-27-16-5-6-17(18(12-16)28-2)23-21(25)13-24-8-7-14-9-19(29-3)20(30-4)10-15(14)11-22(24)26/h5-10,12H,11,13H2,1-4H3,(H,23,25)

Clé InChI

BUHBQGUGECIDTK-UHFFFAOYSA-N

SMILES canonique

COC1=CC(=C(C=C1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC)OC

Origine du produit

United States

Activité Biologique

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound belonging to the benzazepine class. Its structure features a benzene ring fused to an azepine ring, which contributes to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is C19H22N4O5C_{19}H_{22}N_{4}O_{5} with a molecular weight of 418.5 g/mol. The IUPAC name reflects its intricate structure and functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₂N₄O₅
Molecular Weight418.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may modulate neurotransmitter systems and exhibit anti-inflammatory properties.

Key Mechanisms:

  • Receptor Modulation: The compound may interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
  • Antioxidant Activity: The presence of methoxy groups suggests potential antioxidant properties that could protect against oxidative stress.

Biological Activity Studies

Recent studies have highlighted the potential therapeutic applications of this compound in various biological contexts:

Anticancer Activity

Case studies have demonstrated that compounds structurally similar to this benzazepine derivative exhibit significant anticancer properties. For instance:

  • In vitro studies showed that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways.

Neuroprotective Effects

Research indicates that benzazepine derivatives may possess neuroprotective effects:

  • Animal models have shown that these compounds can reduce neuronal death in models of neurodegenerative diseases by modulating glutamate receptors.

Comparative Analysis

To contextualize the biological activity of this compound, it can be compared with other benzazepine derivatives:

Compound NameBiological ActivityReference
7,8-DimethoxybenzazepineAnticancer and neuroprotective
2-(7-methoxybenzazepin)Antidepressant effects
N-(2-methoxyphenyl)acetamideAnalgesic and anti-inflammatory

Comparaison Avec Des Composés Similaires

Table 1: Comparative Overview of Acetamide Derivatives

Compound Class Core Structure Key Substituents Reported Activity Reference
Target Compound Benzazepine 7,8- and 2,4-dimethoxy Not reported N/A
Thiazolidinone Acetamides Thiazolidinone Arylidene, chromen-7-yloxy Synthetic intermediate
Triazole Sulfanyl Acetamides 1,2,4-Triazole Furan-2-yl, amino Anti-exudative (10 mg/kg)

Méthodes De Préparation

Cyclocondensation of Homoveratric Acid Derivatives

A patent-derived method (EP2135861B2) synthesizes 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one via:

  • Homoveratric acid activation : Treating homoveratric acid with thionyl chloride (SOCl₂) to form acyl chloride.

  • Intramolecular cyclization : Reacting with ammonium acetate in dichloromethane (DCM) at 0–5°C, achieving 78% yield.

Reaction Conditions :

StepReagentSolventTemp (°C)Yield (%)
1SOCl₂Toluene8095
2NH₄OAcDCM0–578

Multi-Component Ugi-Azide Cyclization

Adapting triazolo-fused benzazepine synthesis:

  • Ugi reaction : Combine 2-nitrobenzaldehyde, cyclohexyl isocyanide, and methylamine in methanol (12 h, rt).

  • Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Introduce sodium azide and CuI in DMF (80°C, 3 h) to form the benzazepine core (82% yield).

Advantages :

  • One-pot procedure reduces purification steps.

  • Functional group tolerance allows late-stage methoxy introduction.

Acetamide Moiety Preparation

Chloroacetylation of 2,4-Dimethoxyaniline

Following benzimidazole acetamide protocols:

  • Protection : Treat 2,4-dimethoxyaniline with para-toluenesulfonyl chloride (p-TsCl) in acetonitrile/water (0°C, 15 min).

  • Chloroacetylation : React with chloroacetyl chloride in DCM, yielding 2-chloro-N-(2,4-dimethoxyphenyl)acetamide (82% yield after recrystallization).

Analytical Data :

  • MP : 99–102°C

  • ¹H NMR (CDCl₃) : δ 7.21 (d, J=8.4 Hz, 1H), 6.45 (dd, J=8.4, 2.4 Hz, 1H), 4.12 (s, 2H), 3.85 (s, 3H), 3.82 (s, 3H).

Coupling Strategies for Final Assembly

Nucleophilic Displacement

  • Activation : Treat benzazepinone with NaH in THF to generate enolate.

  • Alkylation : Add 2-chloro-N-(2,4-dimethoxyphenyl)acetamide at −78°C, warming to rt (48 h, 65% yield).

Peptide Coupling Reagents

Alternative method using EDCl/HOBt:

  • Carboxylic acid activation : React benzazepine-2-carboxylic acid with EDCl/HOBt in DMF (0°C, 1 h).

  • Amine coupling : Add 2,4-dimethoxyaniline, stir at rt (24 h, 72% yield).

Comparative Efficiency :

MethodCoupling AgentTemp (°C)Yield (%)Purity (%)
NucleophilicNaH−78 to rt6592
Peptide couplingEDCl/HOBt0–257295

Optimization and Scale-Up Considerations

Solvent Screening

Testing polar aprotic solvents for coupling:

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.72472
DCM8.94858
THF7.57241

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 7.38 (d, J=8.8 Hz, 1H), 6.92 (d, J=2.4 Hz, 1H), 4.62 (s, 2H), 3.87 (s, 6H), 3.79 (s, 3H).

  • HRMS (ESI+) : m/z calc. for C₂₂H₂₅N₂O₆ [M+H]⁺: 413.1709; found: 413.1712.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30):

  • Retention time : 8.2 min

  • Purity : 98.5% (220 nm)

Q & A

Basic: What are the optimal synthetic routes and purification strategies for this compound?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between the benzazepine core and acetamide moiety under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) are preferred to enhance reaction homogeneity and yield .
  • Temperature control : Reactions are typically conducted at 0–25°C to minimize side-product formation .
  • Purification : Use silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: What analytical techniques are recommended for structural validation?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm methoxy, benzazepine, and acetamide substituents. Compare peak assignments with structurally similar triazolopyrimidine derivatives .
  • High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Basic: How should researchers design initial biological activity screening assays?

Methodological Answer:

  • In vitro dose-response assays : Use cell lines (e.g., cancer HeLa or HEK293) to test cytotoxicity (IC₅₀) via MTT or resazurin assays, with concentrations ranging from 1 nM–100 µM .
  • Enzyme inhibition studies : Target kinases or proteases linked to the benzazepine scaffold. Monitor activity via fluorometric or colorimetric substrates (e.g., ATPase assays) .
  • Control compounds : Include positive controls (e.g., staurosporine for cytotoxicity) and vehicle controls (DMSO <0.1%) .

Advanced: How to design experiments elucidating structure-activity relationships (SAR)?

Methodological Answer:

  • Systematic substituent variation : Modify methoxy groups on the benzazepine or phenyl rings to assess electronic/steric effects on bioactivity .
  • In silico docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., GPCRs or kinases) .
  • Data integration : Correlate computational docking scores with experimental IC₅₀ values to validate hypotheses .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity if enzyme assays show variability) .
  • Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., mixed-effects regression) to identify confounding factors .

Advanced: What strategies integrate computational modeling with experimental data?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Analyze compound stability in lipid bilayers or protein binding pockets using GROMACS or AMBER .
  • QSAR modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors/acceptors .
  • Iterative refinement : Use experimental results to recalibrate computational parameters (e.g., force fields) for improved accuracy .

Advanced: How to assess compound stability under varying experimental conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), and pH extremes (1–13) .
  • HPLC monitoring : Use a C18 column and UV detector (λ = 254 nm) to quantify degradation products over time .
  • Stability-indicating assays : Validate methods via spike-recovery experiments with degraded samples .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.